molecular formula C21H27NO6 B11020468 N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-isoleucine

N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-isoleucine

Cat. No.: B11020468
M. Wt: 389.4 g/mol
InChI Key: DKKMDJAUHUGURW-XCLFUZPHSA-N
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Description

(2S,3R)-3-METHYL-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PENTANOIC ACID is a complex organic compound characterized by its unique structural features. This compound contains a chromen ring, a propyl group, and an amino acid moiety, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(2S,3R)-3-methyl-2-[[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxyacetyl]amino]pentanoic acid

InChI

InChI=1S/C21H27NO6/c1-5-7-14-10-18(24)28-16-9-12(3)8-15(19(14)16)27-11-17(23)22-20(21(25)26)13(4)6-2/h8-10,13,20H,5-7,11H2,1-4H3,(H,22,23)(H,25,26)/t13-,20+/m1/s1

InChI Key

DKKMDJAUHUGURW-XCLFUZPHSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)N[C@@H]([C@H](C)CC)C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NC(C(C)CC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-METHYL-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PENTANOIC ACID typically involves multiple steps, including the formation of the chromen ring, the introduction of the propyl group, and the coupling of the amino acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-METHYL-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized to form different derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino acid moiety can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromen ring can yield chromen-2-one derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

(2S,3R)-3-METHYL-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PENTANOIC ACID has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R)-3-METHYL-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PENTANOIC ACID involves its interaction with specific molecular targets and pathways. The chromen ring and amino acid moiety can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-METHYL-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PENTANOIC ACID: shares similarities with other chromen derivatives and amino acid conjugates.

    Chromen-2-one derivatives: These compounds have similar structural features and can undergo similar chemical reactions.

    Amino acid conjugates: Compounds with amino acid moieties exhibit similar biological activities and mechanisms of action.

Uniqueness

The uniqueness of (2S,3R)-3-METHYL-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PENTANOIC ACID lies in its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

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